(4-bromophenyl)-N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]benzo[b]furan-3-yl}ca rboxamide

Catalog No.
S12592796
CAS No.
M.F
C23H15BrClNO4
M. Wt
484.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4-bromophenyl)-N-{2-[(3-chloro-4-methoxyphenyl)ca...

Product Name

(4-bromophenyl)-N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]benzo[b]furan-3-yl}ca rboxamide

IUPAC Name

4-bromo-N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]benzamide

Molecular Formula

C23H15BrClNO4

Molecular Weight

484.7 g/mol

InChI

InChI=1S/C23H15BrClNO4/c1-29-19-11-8-14(12-17(19)25)21(27)22-20(16-4-2-3-5-18(16)30-22)26-23(28)13-6-9-15(24)10-7-13/h2-12H,1H3,(H,26,28)

InChI Key

SPDLWRUHIVKMDX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=C(C=C4)Br)Cl

The compound (4-bromophenyl)-N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]benzo[b]furan-3-yl}carboxamide is a complex organic molecule characterized by a unique structure that incorporates a bromine atom, a benzofuran core, and multiple aromatic rings. This compound's molecular formula is C21H16BrClN2O3C_{21}H_{16}BrClN_2O_3, and it exhibits a significant molecular weight of approximately 442.2 g/mol. Its structure suggests potential applications in medicinal chemistry, particularly due to the presence of functional groups that may interact with biological targets.

, including:

  • Oxidation: This can be performed using reagents like potassium permanganate or chromium trioxide, potentially yielding carboxylic acids or ketones.
  • Reduction: Reductive transformations can be achieved using lithium aluminum hydride or sodium borohydride, leading to alcohols or amines.
  • Substitution: Nucleophilic substitution reactions can occur at the bromine atom, utilizing reagents such as sodium methoxide or potassium tert-butoxide to introduce new functional groups.

These reactions highlight the compound's versatility in organic synthesis and its potential for further modification.

Research indicates that compounds similar to (4-bromophenyl)-N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]benzo[b]furan-3-yl}carboxamide exhibit various biological activities. Preliminary studies suggest potential antimicrobial and anticancer properties, making it a candidate for pharmaceutical research. The specific interactions with biological targets are still under investigation, but initial findings point toward its effectiveness against certain drug-resistant bacteria.

The synthesis of this compound typically involves multi-step synthetic routes. A common approach includes:

  • Preparation of the Benzofuran Core: This can be achieved through methods such as Suzuki–Miyaura coupling, where a boronic acid reacts with a halogenated benzofuran under palladium catalysis.
  • Formation of the Carboxamide Group: The reaction of an appropriate aniline derivative with carbonyl compounds leads to the formation of the carboxamide functionality.

The unique structure of (4-bromophenyl)-N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]benzo[b]furan-3-yl}carboxamide positions it as a valuable compound in various fields:

  • Medicinal Chemistry: Its potential therapeutic properties make it suitable for drug development.
  • Material Science: The compound could be utilized in creating novel materials with specific properties, including polymers and coatings.
  • Organic Synthesis: As a building block, it can facilitate the creation of more complex molecules in research settings.

Interaction studies are crucial for understanding how this compound behaves in biological systems. Preliminary investigations may include:

  • Molecular Docking Studies: These studies help predict how the compound interacts with specific proteins or enzymes.
  • In Vitro Testing: Evaluating its efficacy against various bacterial strains or cancer cell lines provides insights into its potential therapeutic applications.

Such studies are essential for establishing a foundation for future research and development.

Several compounds share structural similarities with (4-bromophenyl)-N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]benzo[b]furan-3-yl}carboxamide, each exhibiting unique characteristics:

Compound NameMolecular FormulaKey Features
N-(4-bromophenyl)furan-2-carboxamideC11H10BrN2OC_{11}H_{10}BrN_2OContains furan structure; investigated for antibacterial activity .
N-{2-[3-chloro-4-methoxyphenyl]carbonyl}-1-benzofuran-3-carboxamideC21H16ClN2O3C_{21}H_{16}ClN_2O_3Similar carbonyl group; potential therapeutic applications.
N-{2-[3-cyano-4-(4-hydroxy-3-methoxyphenyl)]benzamide}C16H14ClN3O5C_{16}H_{14}ClN_3O_5Exhibits different functional groups; studied for bioactivity .

These compounds highlight the diversity within this chemical class while underscoring the unique attributes of (4-bromophenyl)-N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]benzo[b]furan-3-yl}carboxamide, particularly its complex structure and potential biological activities.

XLogP3

6.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

482.98730 g/mol

Monoisotopic Mass

482.98730 g/mol

Heavy Atom Count

30

Dates

Last modified: 08-09-2024

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